6-Fluoro-2-methylnicotinic acid
Overview
Description
6-Fluoro-2-methylnicotinic acid is a chemical compound with the molecular formula C7H6FNO2 . It is used as an effective precursor in the synthesis of other important derivatives of pyridine .
Synthesis Analysis
The compound is used as an effective precursor in the synthesis of other important derivatives of pyridine . The synthesis process typically involves the use of a solution containing a known concentration of the compound, which undergoes a chemical reaction of known stoichiometry .Molecular Structure Analysis
The molecular structure of 6-Fluoro-2-methylnicotinic acid is represented by the InChI code 1S/C7H6FNO2/c1-4-5(7(10)11)2-3-6(8)9-4/h2-3H,1H3,(H,10,11) . The compound has a molecular weight of 155.13 .Physical And Chemical Properties Analysis
6-Fluoro-2-methylnicotinic acid is a white to off-white crystalline powder. It has a melting point of 205-207 °C and a boiling point of 330 °C. It is soluble in water, methanol, and ethanol, but sparingly soluble in non-polar solvents such as benzene and ether.Safety and Hazards
The compound is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
Given its structural similarity to niacin (also known as nicotinic acid), it may interact with similar targets, such as the niacin receptors .
Mode of Action
Niacin can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue .
Biochemical Pathways
For instance, niacin is known to affect lipid metabolism, particularly the synthesis of triglycerides .
Pharmacokinetics
It is reported to have high gastrointestinal absorption and is considered to be blood-brain barrier permeant .
Result of Action
Based on its structural similarity to niacin, it might have similar effects, such as reducing the levels of lipids and apo b-containing lipoproteins .
Action Environment
It is known that the compound should be stored in an inert atmosphere at room temperature .
properties
IUPAC Name |
6-fluoro-2-methylpyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-4-5(7(10)11)2-3-6(8)9-4/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHENIYTVOJTIOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654269 | |
Record name | 6-Fluoro-2-methylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
884494-97-7 | |
Record name | 6-Fluoro-2-methyl-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=884494-97-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluoro-2-methylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 884494-97-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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